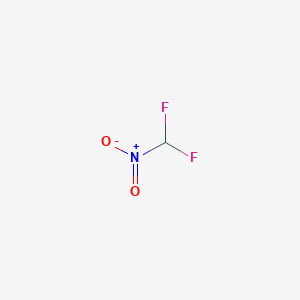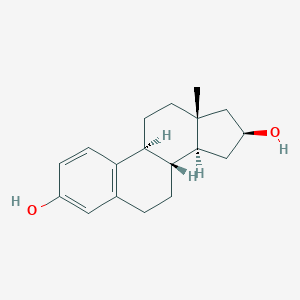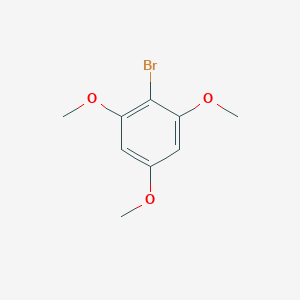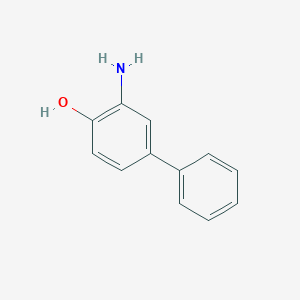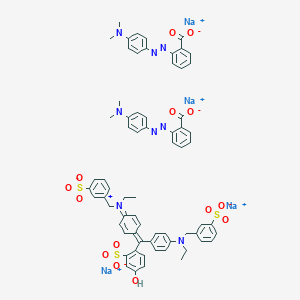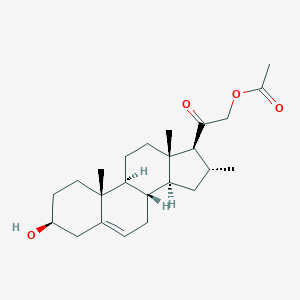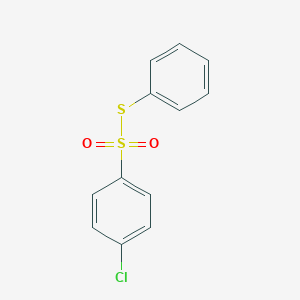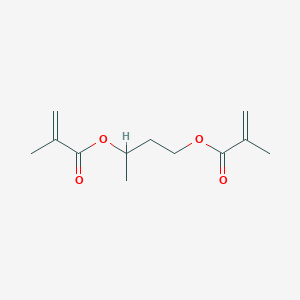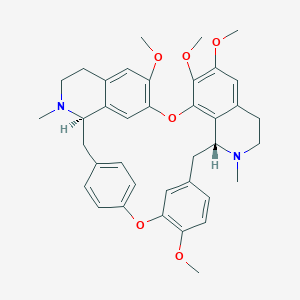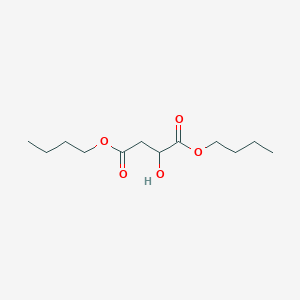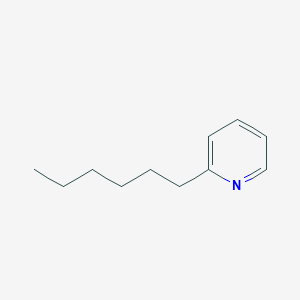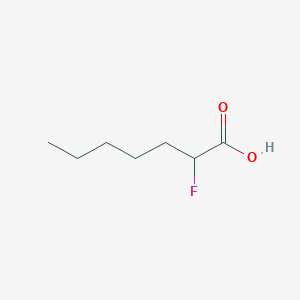
2-Fluoroheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroheptanoic acid is a fluorinated fatty acid that has been gaining attention in scientific research due to its unique properties and potential applications. This compound has a seven-carbon chain with a fluorine atom attached to the second carbon. It is a synthetic compound that can be produced through various methods, including chemical synthesis and microbial fermentation.
Mecanismo De Acción
The mechanism of action of 2-Fluoroheptanoic acid is related to its structure. The fluorine atom attached to the second carbon of the fatty acid chain alters the properties of the molecule, making it resistant to degradation by enzymes involved in fatty acid metabolism. This resistance allows 2-Fluoroheptanoic acid to accumulate in cells and disrupt normal metabolic processes, leading to changes in cellular function and physiology.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Fluoroheptanoic acid are complex and depend on the concentration and duration of exposure. At low concentrations, 2-Fluoroheptanoic acid has been shown to stimulate fatty acid oxidation and improve insulin sensitivity. However, at high concentrations, it can disrupt mitochondrial function and lead to cell death. Additionally, 2-Fluoroheptanoic acid has been shown to modulate the activity of various enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and carnitine palmitoyltransferase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Fluoroheptanoic acid in lab experiments is its ability to selectively target fatty acid metabolism. This specificity allows researchers to investigate the role of fatty acid oxidation in various diseases and metabolic disorders. However, one of the limitations of using 2-Fluoroheptanoic acid is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Direcciones Futuras
There are many potential future directions for research involving 2-Fluoroheptanoic acid. One area of interest is the development of new drugs for the treatment of metabolic disorders, such as diabetes and obesity. Additionally, researchers may investigate the role of 2-Fluoroheptanoic acid in modulating the activity of various enzymes involved in fatty acid metabolism. Finally, further studies are needed to determine the safety and efficacy of 2-Fluoroheptanoic acid in human subjects, and to investigate potential applications in other fields, such as agriculture and industry.
Conclusion:
2-Fluoroheptanoic acid is a unique compound that has potential applications in various fields, including medicine, agriculture, and industry. Its ability to selectively target fatty acid metabolism makes it a valuable tool for investigating the role of fatty acid oxidation in various diseases and metabolic disorders. While further research is needed to fully understand the biochemical and physiological effects of 2-Fluoroheptanoic acid, its potential as a therapeutic agent makes it an exciting area of study for the future.
Métodos De Síntesis
The synthesis of 2-Fluoroheptanoic acid can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of heptanoic acid with a fluorinating agent, such as Hydrogen fluoride (HF) or Fluorine gas (F2). The reaction takes place in the presence of a catalyst, such as anhydrous hydrogen fluoride or antimony pentafluoride. Microbial fermentation involves the use of microorganisms, such as bacteria or yeast, to produce 2-Fluoroheptanoic acid through a metabolic pathway.
Aplicaciones Científicas De Investigación
2-Fluoroheptanoic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. One of the primary applications of 2-Fluoroheptanoic acid is as a tool for studying fatty acid metabolism. It has been used in research to investigate the role of fatty acid oxidation in various diseases, such as diabetes and obesity. Additionally, 2-Fluoroheptanoic acid has been used in the development of new drugs for the treatment of metabolic disorders.
Propiedades
Número CAS |
1578-58-1 |
|---|---|
Nombre del producto |
2-Fluoroheptanoic acid |
Fórmula molecular |
C7H13FO2 |
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
2-fluoroheptanoic acid |
InChI |
InChI=1S/C7H13FO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
Clave InChI |
SZKQQZKIGFBZHS-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=O)O)F |
SMILES canónico |
CCCCCC(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





